

# Spectroscopic Profile of 5,7-Dimethoxyphthalide: A Technical Guide

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## Compound of Interest

Compound Name: 5,7-Dimethoxyphthalide

Cat. No.: B486010

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This technical guide provides an in-depth overview of the spectroscopic data for **5,7-Dimethoxyphthalide** (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **5,7-Dimethoxyphthalide** is  $C_{10}H_{10}O_4$ , with a molecular weight of 194.18 g/mol. The structural and spectroscopic data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	6.47	d (J=2.1 Hz)	1H	H-6
2	6.36	d (J=2.1 Hz)	1H	H-4
3	5.15	s	2H	H-3 (CH <sub>2</sub> )
4	3.89	s	3H	7-OCH <sub>3</sub>
5	3.85	s	3H	5-OCH <sub>3</sub>

**<sup>13</sup>C NMR Data**

Signal	Chemical Shift (δ) ppm	Assignment
1	170.1	C-1 (C=O)
2	162.8	C-7
3	159.2	C-5
4	148.8	C-3a
5	105.5	C-7a
6	99.8	C-4
7	98.1	C-6
8	68.4	C-3 (CH <sub>2</sub> )
9	56.2	7-OCH <sub>3</sub>
10	55.8	5-OCH <sub>3</sub>

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1755	Strong	C=O stretch ( $\gamma$ -lactone)
1620, 1590, 1470	Medium	Aromatic C=C stretching
1280, 1150	Strong	C-O stretching (ether and ester)
2940, 2850	Medium	C-H stretching (aliphatic)
~3050	Weak	C-H stretching (aromatic)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
194	High	[M] <sup>+</sup> (Molecular Ion)
179	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
165	High	[M - CHO] <sup>+</sup> or [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
151	Medium	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
136	Medium	[M - 2xOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in organic chemistry.

## NMR Spectroscopy

**Sample Preparation:** A sample of 5-10 mg of **5,7-Dimethoxyphthalide** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

**Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm.

For  $^{13}\text{C}$  NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse sequences are used for both one-dimensional and two-dimensional NMR experiments.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For solid samples like **5,7-Dimethoxyphthalide**, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste between two salt plates (e.g., NaCl or KBr).

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum to yield the final spectrum of the compound. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

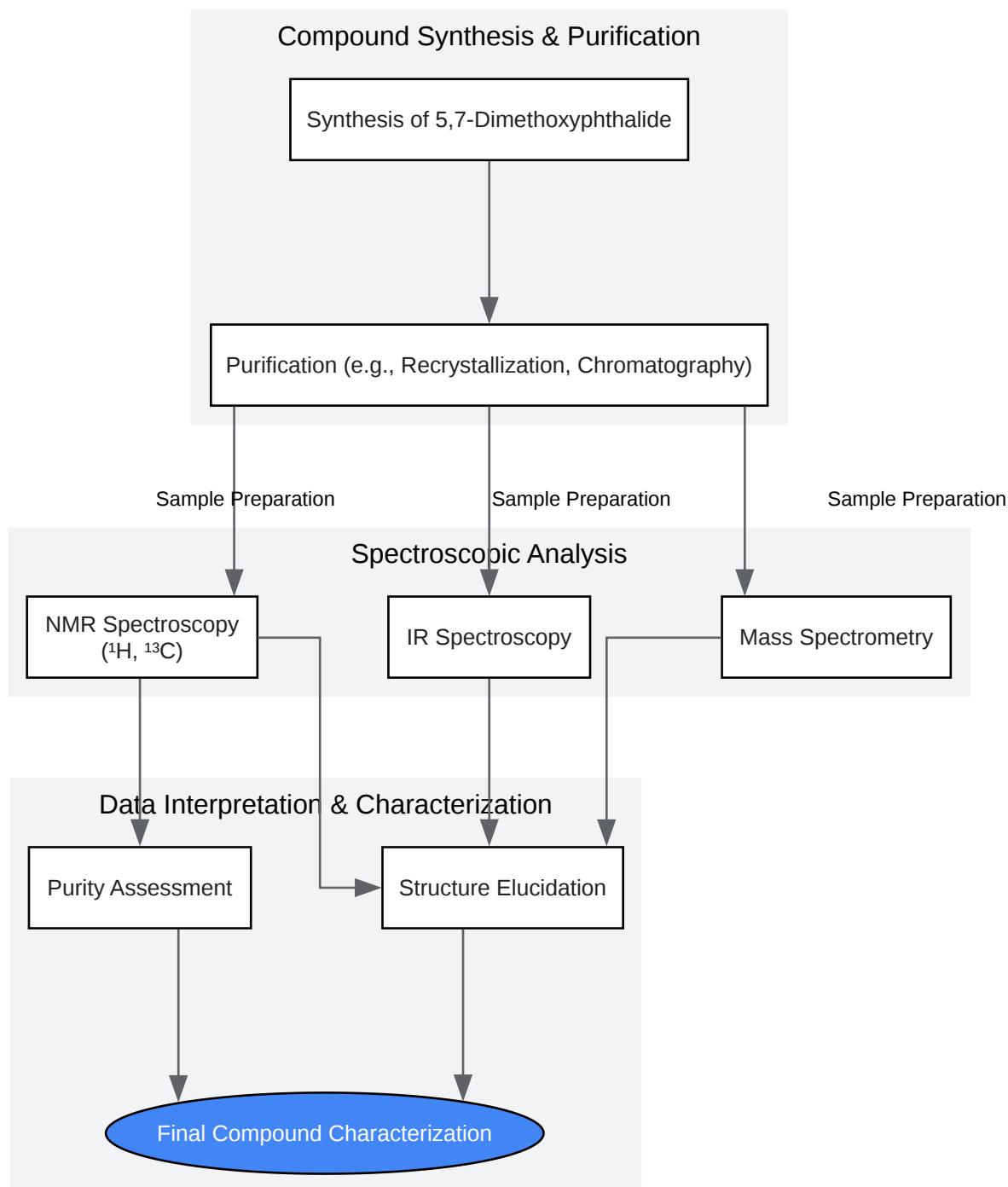
**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like **5,7-Dimethoxyphthalide**.

## General Workflow for Spectroscopic Analysis of 5,7-Dimethoxyphthalide

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Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic characterization of **5,7-Dimethoxyphthalide**.

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